4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide
Description
The compound 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a 3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazole moiety linked to a benzamide scaffold substituted with an indoline sulfonyl group. While direct data on this compound are absent in the provided evidence, its structural framework aligns with benzamide-thiazole hybrids reported in pharmacological research.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-methyl-6-nitro-2H-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-25-20-11-8-17(27(29)30)14-21(20)33-23(25)24-22(28)16-6-9-18(10-7-16)34(31,32)26-13-12-15-4-2-3-5-19(15)26/h2-11,14,23H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYBDZZEPNPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(SC2=C1C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.
Preparation of Benzamide Derivative: The benzamide derivative is synthesized by reacting 3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazole with an appropriate amine under suitable conditions.
Coupling Reaction: The final step involves coupling the indolin-1-ylsulfonyl chloride with the benzamide derivative in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazole moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the benzamide and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it may serve as a lead compound in drug discovery, particularly for its potential antibacterial and anticancer properties. Studies have shown that similar compounds exhibit significant activity against drug-resistant bacteria .
Medicine
In medicine, it could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry
Industrially, it might be used in the development of new materials or as a precursor for dyes and pigments due to its complex aromatic structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial cell wall synthesis or interfere with DNA replication. The molecular targets could include enzymes like topoisomerases or proteins involved in cell division.
Comparison with Similar Compounds
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The compound is synthesized via multi-step reactions, typically involving:
- Sulfonylation : Introduction of the indolin-1-ylsulfonyl group under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .
- Amide coupling : Condensation of the benzamide moiety with the thiazole intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Nitro-group stabilization : Maintaining low temperatures (0–5°C) during nitration to prevent over-oxidation . Analytical validation via HPLC (≥95% purity) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) is critical .
Q. Which functional groups dominate its reactivity and biological interactions?
Key functional groups include:
- Sulfonamide group : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase isoforms) .
- Nitro-substituted thiazole : Enhances electrophilicity for covalent interactions with cysteine residues in target proteins .
- Benzamide core : Stabilizes π-π stacking interactions in hydrophobic binding pockets .
Advanced Research Questions
Q. How can synthetic yield optimization address contradictions in reported spectral data?
Discrepancies in ¹H-NMR (e.g., variable coupling constants for thiazole protons) often arise from:
- Rotameric equilibria : Resolved by low-temperature NMR (e.g., 213 K) .
- Byproduct interference : Optimize purification via gradient elution (acetonitrile/water, 60%→90%) in reverse-phase HPLC . Use DoE (Design of Experiments) to model interactions between reaction time, temperature, and catalyst loading, minimizing side-product formation .
Q. What computational strategies validate structure-activity relationships (SAR) for this compound?
- Molecular docking : Screen against homology models of kinases (e.g., JAK2, EGFR) using Glide SP/XP protocols. Focus on sulfonamide interactions with conserved lysine residues .
- MD simulations : Assess stability of ligand-target complexes (50 ns trajectories, AMBER force field) to identify critical binding motifs .
- QSAR modeling : Correlate nitro-group position (meta vs. para) with IC₅₀ values in enzymatic assays .
Q. How do solubility limitations impact in vitro bioactivity assays, and what formulation strategies mitigate this?
- Low aqueous solubility (logP ~3.5) reduces bioavailability in cell-based assays. Strategies include:
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
Validate solubility via shake-flask method (USP buffer pH 7.4) and correlate with cellular uptake (flow cytometry) .
Q. What experimental evidence resolves contradictions in proposed biological targets?
Conflicting reports on kinase vs. protease inhibition can be addressed via:
- Kinase profiling : Screen against a 50-kinase panel (e.g., Eurofins DiscoverX) at 1 μM .
- Activity-based protein profiling (ABPP) : Use a desthiobiotinylated probe to tag covalent targets in cell lysates, followed by streptavidin pulldown and LC-MS/MS .
- CRISPR-Cas9 knockout : Validate target engagement by measuring IC₅₀ shifts in isogenic cell lines .
Methodological Guidelines
- Synthesis Optimization : Prioritize reaction monitoring via in-situ FTIR to track sulfonamide formation (peak at 1160 cm⁻¹) .
- Data Interpretation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
- Biological Assays : Include counter-screens against hERG and CYP450 isoforms to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
